molecular formula C9H9N3O2 B2911542 Ethyl imidazo[1,2-B]pyridazine-3-carboxylate CAS No. 1420623-75-1

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate

Katalognummer: B2911542
CAS-Nummer: 1420623-75-1
Molekulargewicht: 191.19
InChI-Schlüssel: VXKOJJIHJFBXSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a derivative of imidazo[1,2-b]pyridazine, which is a class of compounds that have been widely studied in drug molecules due to their good biological activity . This compound was synthesized as a new structure that has not been reported before .


Synthesis Analysis

The synthesis of this compound involves a three-step reaction . The chemical structure of the target compound was identified by MS, 1H NMR, FT-IR, and 13C NMR . The crystal obtained by solvent evaporation was studied by crystallography and conformation analysis .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include imine formation, iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using spectroscopic techniques . Infrared vibrational analysis of the target compound was also conducted .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Activity

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate and its derivatives have been synthesized and evaluated for their pharmacological activities. Research has explored their anti-inflammatory, analgesic, and ulcerogenic activities, focusing on the synthesis of esters, acids, and amides from these compounds. Studies have assessed their ability to inhibit carrageenan-induced edema and acetic acid-induced writhes in animal models. The pharmacological potential of these derivatives has been analyzed in terms of structure-activity relationships (Luraschi et al., 1997).

Antimicrobial Activity

Certain derivatives of this compound have been synthesized and tested for their antimicrobial properties. The focus has been on exploring the potential of these compounds as antimicrobial agents by evaluating their effectiveness against various microbial strains (Turan-Zitouni et al., 2001).

Anticancer Potential

Research has also been conducted on the potential anticancer applications of imidazo[1,2-B]pyridazine derivatives. These studies have explored their role as mitotic inhibitors and their effects on tumor growth in animal models. The synthesis of these compounds and their biological evaluation in terms of anticancer activity forms a significant part of this research (Temple et al., 1987).

Inhibitory Effects on Amyloid Plaques

Imidazo[1,2-B]pyridazine derivatives have been evaluated for their binding to amyloid plaques, which is relevant in the context of Alzheimer's disease. These compounds have demonstrated varying binding affinities to synthetic aggregates of Aβ1-40, suggesting their potential use in developing positron emission tomography radiotracers for imaging Aβ plaques (Zeng et al., 2010).

Acetylcholinesterase Inhibitory Activity

Studies have shown that certain imidazo[1,2-B]pyridazine compounds exhibit potent acetylcholinesterase inhibitory activity, which could be relevant in the treatment of neurodegenerative diseases like Alzheimer's. These compounds have also demonstrated anti-proliferative, anti-migratory, and anti-inflammatory effects at higher doses, providing insights into their broader pharmacological profile (Sharma et al., 2021).

Zukünftige Richtungen

Imidazo[1,2-b]pyridazine derivatives, including Ethyl imidazo[1,2-B]pyridazine-3-carboxylate, have potential pharmaceutical applications . With the rapid development of organic synthesis technology, more and more reports have been reported on the synthesis methods of imidazo[1,2-b]pyridazine compound . This suggests that there is a strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine for potential therapeutic uses .

Eigenschaften

IUPAC Name

ethyl imidazo[1,2-b]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-10-8-4-3-5-11-12(7)8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKOJJIHJFBXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of pyridazin-3-amine (9.51 g, 0.1 mol) and 2-ethyl 2-chloro-3-oxopropanoate (22.5 g, 0.15 mol) in EtOH (20 mL) was stirred at reflux overnight. The mixture was allowed to cool to RT and concentrated in vacuo to remove EtOH. The residue was partitioned between water (100 mL) and ethyl acetate (100 mL). The organic layer was separated. The aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layers were washed with brine, dried over Na2SO4 and filtered. The filtrate was concentrated in vacuo. The residue was slurried in isopropyl ether (50 mL) with stirring for 30 min, collected by filtration and dried in vacuo to afford ethyl imidazo[1,2-b]pyridazine-3-carboxylate (7.8 g, 40.8% yield).
Quantity
9.51 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.